![molecular formula C24H26ClN5O2S B2969883 4-(2-{[(2-fluorophenyl)sulfonyl]amino}ethyl)-N-(3-methylphenyl)piperidine-1-carboxamide CAS No. 1251671-56-3](/img/structure/B2969883.png)
4-(2-{[(2-fluorophenyl)sulfonyl]amino}ethyl)-N-(3-methylphenyl)piperidine-1-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a piperidine ring, a sulfonyl group, and an amide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and a cyclic structure. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the amide group could participate in hydrolysis or condensation reactions, while the sulfonyl group could be involved in substitution or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the functional groups present in the molecule .Scientific Research Applications
Synthesis and Anticancer Activity
- Research on piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids evaluated their potential as anticancer agents. These compounds were synthesized and tested for their anticancer activity, showing promising results as potential anticancer agents with specific compounds exhibiting strong anticancer activity relative to doxorubicin, a reference compound (Rehman et al., 2018).
Antibacterial Applications
- A study on the synthesis and application of a 2-[(4-Fluorophenyl)-sulfonyl]ethoxy Carbonyl (Fsec) Protected Glycosyl Donor in Carbohydrate Chemistry showcased its utility in protecting hydroxyl groups, which could be beneficial in synthesizing antibacterial compounds (Spjut, Qian, & Elofsson, 2010).
Antimicrobial and Enzyme Inhibition Activities
- Microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties explored their biological activities. Some synthesized compounds showed good to moderate antimicrobial activity against test microorganisms and exhibited antiurease and antilipase activities, indicating their potential in antimicrobial and enzyme inhibition applications (Başoğlu et al., 2013).
Cellular Imaging Applications
- Alkynyl-naphthalimide fluorophores were synthesized and their gold coordination chemistry and cellular imaging applications were investigated. These fluorophores, suitable for fluorescence microscopy, demonstrated clear intracellular localization patterns in HEK cells and Spironucleus vortens, illustrating their potential in biological imaging applications (Langdon-Jones et al., 2015).
Chemotherapy and Chemosensors
- The design and synthesis of Thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors highlighted the therapeutic potential of these compounds in treating tuberculosis, showcasing a promising direction for developing new treatments (Jeankumar et al., 2013).
Mechanism of Action
Future Directions
Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity. This could involve in vitro studies, in vivo studies, and potentially clinical trials if it shows promise as a therapeutic agent .
properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN5O2S/c1-17-7-8-19(18(25)13-17)28-23(31)15-33-24-14-22(26-16-27-24)30-11-9-29(10-12-30)20-5-3-4-6-21(20)32-2/h3-8,13-14,16H,9-12,15H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UECSRQTWMQDAIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=CC=C4OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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